N-Methyl-N-phenylurethane

Description

The exact mass of the compound Ethyl methyl(phenyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65608. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-N-phenylurethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-phenylurethane including the price, delivery time, and more detailed information at info@benchchem.com.

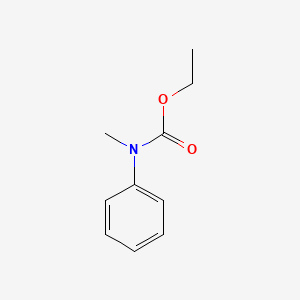

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-methyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGZFCAIXRVHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180850 | |

| Record name | Ethyl methyl(phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-79-6 | |

| Record name | Ethyl N-methyl-N-phenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methyl(phenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methylphenylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl methyl(phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methyl(phenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N-phenylurethane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylurethane, also known as ethyl N-methyl-N-phenylcarbamate, is an organic compound with the chemical formula C10H13NO2.[1] It belongs to the carbamate ester family, characterized by the presence of a urethane linkage (-NH(CO)O-). This functional group imparts a unique combination of chemical and physical properties to the molecule, making it a valuable intermediate and building block in various fields of chemistry, particularly in polymer science and organic synthesis. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of N-Methyl-N-phenylurethane, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

N-Methyl-N-phenylurethane is a colorless to pale yellow liquid or a solid with a low melting point, depending on its purity.[1] Its properties are influenced by the presence of both an aromatic phenyl group and an aliphatic methyl group attached to the nitrogen atom of the urethane linkage.

Table of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl N-methyl-N-phenylcarbamate | PubChem |

| Synonyms | N-Methyl-N-phenylurethane, Ethyl methylphenylcarbamate | [2][3] |

| CAS Number | 2621-79-6 | [1] |

| Molecular Formula | C10H13NO2 | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 242-244 °C | [2] |

| Boiling Point | 243-244 °C | [2] |

| Density | 1.074 g/mL at 25 °C | [1] |

| Solubility | Soluble in many common organic solvents. | |

| Refractive Index | n20/D 1.515 | [1] |

| Flash Point | >230 °F (>110 °C) | [2] |

Synthesis of N-Methyl-N-phenylurethane

The most common and efficient method for the laboratory synthesis of N-Methyl-N-phenylurethane involves the reaction of N-methylaniline with ethyl chloroformate in the presence of a base.[4] This reaction is a nucleophilic acyl substitution at the carbonyl carbon of the chloroformate.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the nitrogen atom of N-methylaniline on the electrophilic carbonyl carbon of ethyl chloroformate. The presence of a base, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

DOT Script for Synthesis of N-Methyl-N-phenylurethane

Caption: Synthesis of N-Methyl-N-phenylurethane from N-methylaniline and ethyl chloroformate.

Detailed Experimental Protocol

This protocol is based on a reported synthesis with a high yield.[4]

Materials:

-

N-methylaniline

-

Ethyl chloroformate

-

Triethylamine

-

Dichloromethane (DCM)

-

2 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methylaniline (e.g., 30 g, 0.28 mol) in dichloromethane (100 mL).

-

Add triethylamine (e.g., 45 mL, 0.33 mol) to the solution and stir for 20 minutes at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Slowly add ethyl chloroformate (e.g., 32 mL, 0.33 mol) dropwise over 25 minutes, ensuring the internal temperature is maintained below 25 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into water (400 mL) and acidify with 2 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (700 mL).

-

Separate the organic layer and wash it with brine (400 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, ethyl methyl(phenyl)carbamate, is obtained in high yield (e.g., 44 g, 88%).[4] Further purification can be achieved by vacuum distillation if required.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of N-Methyl-N-phenylurethane provides characteristic signals that confirm its structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 7.40-7.32 | m | 2H | Aromatic protons | [4] |

| 7.30-7.19 | m | 3H | Aromatic protons | [4] |

| 4.19 | q, J= 7.1 Hz | 2H | -O-CH₂-CH₃ | [4] |

| 3.32 | s | 3H | N-CH₃ | [4] |

| 1.25 | t, J= 7.1 Hz | 3H | -O-CH₂-CH₃ | [4] |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation. (Note: Specific literature values for ¹³C NMR of N-Methyl-N-phenylurethane were not available in the initial search, but typical ranges for similar structures are provided for reference).

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (urethane) |

| ~143 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~61 | -O-CH₂- |

| ~38 | N-CH₃ |

| ~14 | -CH₃ |

FTIR Spectroscopy

The infrared spectrum of N-Methyl-N-phenylurethane is characterized by strong absorption bands corresponding to the urethane functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretching (urethane) |

| ~1240 | Strong | C-N stretching |

| ~1200 | Strong | C-O stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2980 | Medium | Aliphatic C-H stretching |

Applications in Research and Drug Development

While N-Methyl-N-phenylurethane itself is not a therapeutic agent, its structural motif is of significant interest in medicinal chemistry and drug development. The urethane linkage is a common feature in many biologically active molecules and serves as a versatile tool for medicinal chemists.

Role as a Protecting Group

In the synthesis of complex molecules, such as peptides and other drug candidates, it is often necessary to temporarily block reactive functional groups to achieve selectivity in subsequent reactions. The urethane group is a widely used protecting group for amines.[5][6][7] By converting a primary or secondary amine to a urethane, its nucleophilicity is significantly reduced, preventing it from participating in unwanted side reactions.[8] The choice of the specific urethane protecting group allows for selective deprotection under various conditions (e.g., acidic, basic, or hydrogenolysis), which is a cornerstone of modern organic synthesis and crucial in the multi-step synthesis of many drugs.[6][8]

Scaffold for Biologically Active Molecules

The N-aryl carbamate scaffold, of which N-Methyl-N-phenylurethane is a simple example, is present in a variety of compounds with therapeutic potential. The specific substituents on the nitrogen and the oxygen of the carbamate can be modified to modulate the pharmacological activity, solubility, and metabolic stability of a lead compound. The rigid nature of the phenyl group combined with the conformational flexibility of the methyl and ethyl groups can be exploited to design molecules that fit into specific binding pockets of biological targets.

Toxicology and Safe Handling

N-Methyl-N-phenylurethane is considered a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Causes skin, eye, and respiratory irritation.[1]

Safe Handling Procedures:

-

Engineering Controls: All handling of N-Methyl-N-phenylurethane should be conducted in a well-ventilated fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation during cleanup.

-

Disposal: Dispose of N-Methyl-N-phenylurethane and any contaminated materials as hazardous chemical waste in accordance with local regulations.[9]

Conclusion

N-Methyl-N-phenylurethane is a valuable organic compound with well-defined physicochemical properties. Its synthesis is straightforward, making it readily accessible for research purposes. While its primary industrial applications are in polymer chemistry, its structural features and the versatility of the urethane linkage make it and its derivatives relevant to the field of drug development, particularly in the context of organic synthesis and medicinal chemistry. A thorough understanding of its properties and safe handling procedures is essential for any researcher working with this compound.

References

-

Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes. (2000). PubMed. [Link]

-

Urethane-protected Alpha-Amino Acid N-carboxyanhydrides and Peptide Synthesis. PubMed. [Link]

-

MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- Mechanism and catalysis of urethane form

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

2-step mechanisms proposed for urethane formation reactions involving a... ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Urethane protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society. [Link]

-

Computational Study of Catalytic Urethane Formation. PMC - NIH. [Link]

-

FTIR spectrum of polyurethane samples. ResearchGate. [Link]

-

Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. MDPI. [Link]

-

Mechanism of urethane formation from cyclocarbonates and amines: A quantum chemical study. ResearchGate. [Link]

-

Ethyl methyl(phenyl)carbamate. PubChem. [Link]

-

Prudent Practices for Handling Hazardous Chemicals in Laboratories. P2 InfoHouse. [Link]

- Process for preparing phenyl urethane.

-

N-METHYL-N-PHENYLURETHANE. ChemBK. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

-

The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. ResearchGate. [Link]

-

N-Methyl-N-phenylurethane. Chemsrc. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Preparation of N-methylaniline. PrepChem.com. [Link]

-

FTIR spectroscopy analysis of the prepolymerization of palm-based polyurethane. ResearchGate. [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online. [Link]

-

Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products. ResearchGate. [Link]

- Preparation method of N-methyl formyl aniline.

Sources

- 1. chembk.com [chembk.com]

- 2. N-methyl-N-phenylurethane | 2621-79-6 [amp.chemicalbook.com]

- 3. N-Methyl-N-phenylurethane | CAS#:2621-79-6 | Chemsrc [chemsrc.com]

- 4. N-methyl-N-phenylurethane synthesis - chemicalbook [chemicalbook.com]

- 5. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to N-Methyl-N-phenylurethane (CAS: 2621-79-6)

Abstract

N-Methyl-N-phenylurethane, registered under CAS number 2621-79-6, is a distinct organic compound featuring a urethane backbone substituted with both a methyl and a phenyl group.[1][2] This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate and monomer in the fields of synthetic chemistry and materials science. Its primary role is as a building block in the synthesis of specialized polymers, coatings, adhesives, and sealants where tailored mechanical and chemical properties are required.[1][2][3] The presence of the N-methyl and N-phenyl groups significantly influences the reactivity, stability, and solubility of the molecule, distinguishing it from unsubstituted or singly substituted urethanes.[1][2][3] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, applications, and safety protocols, intended for researchers and professionals in drug development and materials science.

Physicochemical Properties

N-Methyl-N-phenylurethane is a solid at ambient temperature, characterized by a relatively high melting and boiling point. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2621-79-6 | [4][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][5] |

| Molecular Weight | 179.22 g/mol | [4][5] |

| Melting Point | 242-244 °C | [1][2][3][4][6] |

| Boiling Point | 243-244 °C (lit.) | [1][2][3][4][6] |

| Density | 1.074 g/mL at 25 °C (lit.) | [1][2][3][6][7] |

| Refractive Index (n²⁰/D) | 1.515 (lit.) | [1][2][3][6][7] |

| Flash Point | >230 °F (>110 °C) | [3][6] |

| LogP | 2.62 | [4] |

| Synonyms | Ethyl methylphenylcarbamate, Ethyl N-methyl-N-phenylcarbamate, N-Methylcarbanilic acid ethyl ester | [8][9] |

Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of N-Methyl-N-phenylurethane involves the reaction of N-methylaniline with ethyl chloroformate.[2][5] This reaction is a nucleophilic acyl substitution where the secondary amine (N-methylaniline) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. A tertiary amine base, such as triethylamine, is typically used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

Caption: Synthesis of N-Methyl-N-phenylurethane.

Detailed Experimental Protocol

Causality: This protocol is designed for high-yield synthesis by maintaining a non-acidic environment and ensuring the complete reaction of the starting materials.

-

Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Base Addition: Add triethylamine (1.1 eq) to the solution. The slight excess of base ensures that all generated HCl is neutralized, preventing protonation of the N-methylaniline which would render it non-nucleophilic.

-

Reaction Initiation: Cool the flask to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction between the amine and the highly reactive ethyl chloroformate.

-

Substrate Addition: Add ethyl chloroformate (1.05 eq) dropwise via the dropping funnel over 30-60 minutes while maintaining the temperature at 0 °C. The slow addition prevents localized overheating and potential side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours.[5] A yield of approximately 88% has been reported under similar conditions.[5]

-

Work-up:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and N-methylaniline), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine (to reduce the water content in the organic phase).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-Methyl-N-phenylurethane.

Chemical Reactivity and Applications

The reactivity of N-Methyl-N-phenylurethane is centered around the carbamate (urethane) linkage. While stable under normal conditions, this group can participate in various chemical transformations, making the molecule a versatile building block.

-

Polymer Chemistry: The primary application of this compound is in materials science as a monomer or a chain modifier in the production of polyurethanes and other polymers.[1][2][3] Unlike primary or secondary urethanes, the tertiary nature of the nitrogen atom (being bonded to a methyl, a phenyl, and the carbonyl group) means it lacks an N-H bond. This has several implications:

-

Blocked Isocyanate Functionality: It can be considered a "blocked" or "masked" isocyanate precursor. At elevated temperatures, urethanes can thermally dissociate to form an isocyanate and an alcohol. The N-methyl-N-phenyl substitution influences this deblocking temperature, a critical parameter in designing heat-curable coatings and adhesives.[10]

-

Property Modification: When incorporated into a polymer backbone, the bulky and rigid N-phenyl group, combined with the N-methyl group, restricts chain rotation. This can increase the glass transition temperature (Tg), thermal stability, and hardness of the resulting polymer.

-

Solubility and Compatibility: The aromatic nature of the phenyl group enhances solubility in organic solvents and improves compatibility with other aromatic polymers or resins.[11]

-

-

Synthetic Intermediate: Beyond polymers, it can serve as a precursor in organic synthesis. The urethane group can act as a protecting group for the N-methylaniline moiety or be transformed into other functional groups under specific reaction conditions. The reactivity of the aromatic ring (e.g., electrophilic substitution) can also be exploited for further functionalization.

Caption: Key Structure-Property-Application Relationships.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of N-Methyl-N-phenylurethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts in ¹H and ¹³C NMR (in CDCl₃) are outlined below.

¹H NMR:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | ~7.2 - 7.5 | Multiplet | 5H |

| Methylene (-O-CH₂-CH₃) | ~4.2 | Quartet | 2H |

| N-Methyl (N-CH₃) | ~3.3 | Singlet | 3H |

| Methyl (-O-CH₂-CH₃) | ~1.2 | Triplet | 3H |

¹³C NMR:

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | ~155 |

| Aromatic (ipso-C) | ~143 |

| Aromatic (Ar-C) | ~126 - 129 |

| Methylene (-O-CH₂) | ~62 |

| N-Methyl (N-CH₃) | ~38 |

| Methyl (-CH₃) | ~14 |

Note: Data is predicted based on standard chemical shift values and data for analogous structures. Actual values may vary slightly.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by a strong carbonyl stretch.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Urethane Carbonyl) | ~1700 - 1720 | Strong, Sharp |

| C-O Stretch | ~1220 - 1250 | Strong |

| C-N Stretch | ~1350 - 1390 | Medium |

| C-H (Aromatic) | ~3030 - 3100 | Medium |

| C-H (Aliphatic) | ~2850 - 2980 | Medium |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.[8]

-

Molecular Ion (M⁺): m/z = 179[8]

-

Key Fragments:

-

m/z = 106: Loss of the ethoxycarbonyl group (-COOEt), corresponding to the [C₆H₅-N-CH₃]⁺ fragment.[8]

-

m/z = 77: Phenyl cation [C₆H₅]⁺.

-

Safety and Handling

N-Methyl-N-phenylurethane is classified as a harmful and irritating substance.[1][7] Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this chemical.

-

Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[1][3][6][7]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Handling and Storage Recommendations:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1][7]

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Analytical Methods

The purity and concentration of N-Methyl-N-phenylurethane can be determined using standard chromatographic techniques.

-

Gas Chromatography (GC): Due to its thermal stability and defined boiling point, GC is a suitable method for purity analysis and quantification. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would provide excellent resolution and sensitivity.

-

High-Performance Liquid Chromatography (HPLC): For analyzing reaction mixtures or detecting the compound in a non-volatile matrix, reverse-phase HPLC is effective. A C18 column with a mobile phase gradient of acetonitrile and water, coupled with a UV detector (monitoring at ~254 nm due to the phenyl group), would be a standard approach. A patent for a related compound mentions the use of HPLC for quantitative analysis of reaction byproducts.[12]

Conclusion

N-Methyl-N-phenylurethane is a strategically important molecule whose value lies in the specific properties conferred by its N-substituted structure. The absence of an N-H bond and the presence of both aliphatic and aromatic substituents allow for precise control over the characteristics of polymers derived from it, particularly in applications requiring thermal curing or enhanced thermomechanical stability. This guide has provided a foundational overview for scientists and researchers, covering its synthesis, properties, and safe handling, to facilitate its effective use in advanced material design and chemical synthesis.

References

-

Chemsrc. (2025, August 20). N-Methyl-N-phenylurethane | CAS#:2621-79-6. Retrieved from [Link]

-

GESTIS-Stoffdatenbank. (2025, October 16). Ethyl N-methyl-N-phenylcarbamate. Retrieved from [Link]

-

ChemBK. (2024, April 10). N-METHYL-N-PHENYLURETHANE. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phenyl N-methylcarbamate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl phenylcarbamate | C8H9NO2 | CID 17451. Retrieved from [Link]

-

ACS Publications. (n.d.). A New Synthesis of Ureas. V. The Preparation of Methyl-N-phenylurethane from Carbon Monoxide, Sulfur, Aniline, and Methanol. Retrieved from [Link]

-

ResearchGate. (2009, March). FTIR spectra of N-methylaniline-blocked poly 4,4 0 -methylenebis(phenyl.... Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802. Retrieved from [Link]

- Google Patents. (n.d.). CN101468960A - Process for preparing phenyl urethane.

-

DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

-

ScienceDirect. (n.d.). Aryl nitrenium ions from N-alkyl-N-arylamino-diazonium precursors: synthesis and reactivity. Retrieved from [Link]

-

ResearchGate. (2002, August 6). Reactivity of common functional groups with urethanes: Models for reactive compatibilization of thermoplastic polyurethane blends. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenyl urethane. Retrieved from [Link]

-

ChemWhat. (n.d.). N-METHYL-N-PHENYLURETHANE CAS#: 2621-79-6; ChemWhat Code: 216109. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

-

NIST WebBook. (n.d.). Carbamic acid, phenyl-, methyl ester. Retrieved from [Link]

-

PubMed. (2021, September 3). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of poly(amide urethane urethane) 6c in DMSO. Retrieved from [Link]

-

ACS Publications. (2021, May 19). Introduction to Polyurethane Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of N-methylmorpholine in air samples from a polyurethane foam factory: Comparison between two methods using gas chromatography and…. Retrieved from [Link]

-

PubMed. (2022, August 19). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. Retrieved from [Link]

-

MDPI. (n.d.). Polyureas Versatile Polymers for New Academic and Technological Applications. Retrieved from [Link]

-

PubChem. (n.d.). Carbanilic acid, N-ethyl-, ethyl ester | C11H15NO2 | CID 13901. Retrieved from [Link]

-

NIST WebBook. (n.d.). Urea, N-methyl-N'-phenyl-. Retrieved from [Link]

-

ResearchGate. (2016, November 24). (PDF) Polyurethane types, synthesis and applications-a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. Retrieved from [Link]

- Google Patents. (n.d.). US6720421B2 - Phenylurethane compounds and methods for producing same, asymmetric urea compounds and methods for producing same, barbituric acid derivative, and diazo thermal recording material containing the derivative.

Sources

- 1. 2621-79-6 | CAS DataBase [m.chemicalbook.com]

- 2. N-methyl-N-phenylurethane | 2621-79-6 [chemicalbook.com]

- 3. N-methyl-N-phenylurethane CAS#: 2621-79-6 [amp.chemicalbook.com]

- 4. N-Methyl-N-phenylurethane | CAS#:2621-79-6 | Chemsrc [chemsrc.com]

- 5. N-methyl-N-phenylurethane synthesis - chemicalbook [chemicalbook.com]

- 6. N-methyl-N-phenylurethane | 2621-79-6 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. CN101468960A - Process for preparing phenyl urethane - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Methyl-N-phenylurethane: Chemical Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of N-Methyl-N-phenylurethane, a significant carbamate ester in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, details established and modern synthetic routes with mechanistic insights, and outlines key analytical characterization techniques.

Introduction: The Significance of N-Methyl-N-phenylurethane

N-Methyl-N-phenylurethane, also known by its IUPAC name ethyl N-methyl-N-phenylcarbamate, is an organic compound featuring a urethane linkage with both a methyl and a phenyl group attached to the nitrogen atom.[1] Carbamates are a crucial class of organic compounds, structurally characterized by the ester-amide functional group. They are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes.[2] N-Methyl-N-phenylurethane, in particular, serves as a valuable building block in organic synthesis, allowing for the introduction of the N-methyl-N-phenylcarbamoyl moiety, and is a key intermediate in the development of more complex molecular architectures. Its structure influences its reactivity, solubility, and stability, making it a versatile component in the synthesis of novel materials with tailored properties.[2][3]

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of N-Methyl-N-phenylurethane is fundamental to its application and synthesis.

Molecular Structure

The chemical structure of N-Methyl-N-phenylurethane is depicted below:

Figure 1: Chemical Structure of N-Methyl-N-phenylurethane

Caption: Classical synthesis of N-Methyl-N-phenylurethane.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N-methylaniline (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure N-Methyl-N-phenylurethane.

Phosgene-Free Synthetic Routes

Growing environmental and safety concerns have driven the development of synthetic methods that avoid the use of highly toxic phosgene.

This "green" approach utilizes carbon dioxide, an abundant and non-toxic C1 source. The reaction typically requires a catalyst and a dehydrating agent.

Caption: Phosgene-free synthesis using carbon dioxide.

Causality Behind Experimental Choices: The direct carbonylation of amines with CO2 is thermodynamically challenging. The use of a suitable catalyst, such as metal alkoxides, and a base is crucial to activate the amine and facilitate the reaction. The alkyl halide is the source of the ethyl group for the ester functionality.

Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are considered environmentally friendly methylating and ethylating agents, respectively. The reaction of N-methylaniline with these reagents, often in the presence of a catalyst, provides a phosgene-free route to carbamates.

Reaction Conditions Summary:

| Carbonyl Source | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Dimethyl Carbonate | Zn/Al/Ce mixed oxide | 170 | 78.2 | [4] |

| Carbon Dioxide | Titanium methoxide | 180 | 85 | [5] |

Analytical Characterization

The structural elucidation and purity assessment of N-Methyl-N-phenylurethane are performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the aromatic protons of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the urethane group, the carbons of the ethyl and methyl groups, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-N-phenylurethane will exhibit a strong absorption band corresponding to the C=O stretching vibration of the urethane carbonyl group, typically in the range of 1700-1730 cm⁻¹. Other characteristic peaks include C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ). [1]The fragmentation pattern can provide further structural information.

Applications in Research and Development

N-Methyl-N-phenylurethane is a versatile intermediate in organic synthesis. Its primary applications include:

-

Pharmaceutical Synthesis: As a building block for the synthesis of more complex drug candidates. The carbamate moiety is present in numerous bioactive molecules.

-

Polymer Chemistry: As a monomer or chain terminator in the synthesis of polyurethanes and other polymers, where it can be used to control molecular weight and impart specific properties. [2]* Agrochemicals: In the development of new pesticides and herbicides, where the carbamate functional group is a common pharmacophore.

Conclusion

This guide has provided a detailed technical overview of N-Methyl-N-phenylurethane, covering its chemical structure, physicochemical properties, synthetic methodologies, and analytical characterization. The emphasis on both classical and modern, phosgene-free synthetic routes reflects the ongoing evolution of chemical synthesis towards safer and more sustainable practices. For researchers and professionals in drug development and materials science, a thorough understanding of this key carbamate intermediate is invaluable for the design and execution of innovative synthetic strategies.

References

-

PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). N-Methyl-N-phenylurethane. Retrieved from [Link]

-

Choi, J.-C. (2018). Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. Catalysis Surveys from Asia, 22(3), 176-184. Retrieved from [Link]

-

Li, Y., et al. (2021). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Advances, 11(34), 20957-20965. Retrieved from [Link]

Sources

- 1. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-N-phenylurethane | 2621-79-6 [chemicalbook.com]

- 3. N-methyl-N-phenylurethane CAS#: 2621-79-6 [amp.chemicalbook.com]

- 4. Ethyl methyl(phenyl)carbamate | SIELC Technologies [sielc.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to N-Methyl-N-phenylurethane: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Methyl-N-phenylurethane, a molecule of significant interest to researchers, scientists, and professionals in drug development and materials science. From its historical context within the broader discovery of urethanes to detailed synthetic protocols and modern applications, this document is intended to be a definitive resource.

Introduction and Historical Context

N-Methyl-N-phenylurethane, also known as ethyl N-methyl-N-phenylcarbamate, is an organic compound that has found utility as a versatile intermediate in organic synthesis. Its discovery is intrinsically linked to the pioneering work on urethanes by the French chemist Charles Adolphe Wurtz in the mid-19th century.

The broader family of polyurethanes, polymers containing the urethane linkage, were later discovered by Otto Bayer in 1937, revolutionizing the field of materials science.[1] N-Methyl-N-phenylurethane, as a monomeric urethane, serves as a valuable model compound for studying urethane chemistry and as a precursor in various synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of N-Methyl-N-phenylurethane is essential for its effective use in a laboratory or industrial setting.

| Property | Value | Source |

| CAS Number | 2621-79-6 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Melting Point | 242-244 °C | [3] |

| Boiling Point | 243-244 °C | [3] |

| Density | 1.074 g/mL at 25 °C | [4] |

| Synonyms | Ethyl N-methyl-N-phenylcarbamate, N-Methylcarbanilic acid ethyl ester, Methylphenylcarbamic acid ethyl ester | [5] |

Synthesis of N-Methyl-N-phenylurethane: A Detailed Protocol

The most common and historically significant method for the synthesis of N-Methyl-N-phenylurethane involves the reaction of N-methylaniline with an acylating agent such as ethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle

The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the stable urethane linkage. The presence of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow

Caption: A generalized workflow for the synthesis of N-Methyl-N-phenylurethane.

Step-by-Step Methodology

Materials:

-

N-methylaniline

-

Ethyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methylaniline (1.0 equivalent) and anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. The low temperature helps to minimize potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine. Causality: These washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure N-Methyl-N-phenylurethane.

Mechanistic Insights

The formation of N-Methyl-N-phenylurethane proceeds through a well-understood nucleophilic acyl substitution mechanism.

Caption: A simplified representation of the reaction mechanism.

The key steps are:

-

Nucleophilic Attack: The nitrogen atom of N-methylaniline attacks the carbonyl carbon of ethyl chloroformate.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The protonated nitrogen is deprotonated by the base (triethylamine) to yield the final product and triethylammonium chloride.

Applications in Synthesis

N-Methyl-N-phenylurethane is a valuable building block in organic synthesis, primarily due to the reactivity of the urethane functional group.

-

Protecting Group Chemistry: While less common than Boc or Cbz groups, the N-methyl-N-phenylcarbamoyl group can be used to protect amines. Its stability and removal conditions can offer advantages in specific synthetic contexts.

-

Directed ortho-Metalation (DoM): The carbamate group can act as a directed metalating group, facilitating the deprotonation of the ortho-position on the phenyl ring. This allows for the introduction of various electrophiles at a specific position, leading to highly substituted aromatic compounds.

-

Precursor to Isocyanates: Under certain thermal or chemical conditions, urethanes can be cleaved to generate isocyanates. While not a common laboratory method due to the harsh conditions required, this chemistry is relevant in industrial processes.

-

Pharmaceutical and Agrochemical Synthesis: Carbamate moieties are present in a wide range of biologically active molecules. N-Methyl-N-phenylurethane can serve as a precursor or a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.5 ppm)- Methylene protons of the ethyl group (quartet, ~4.2 ppm)- Methyl protons on the nitrogen (singlet, ~3.3 ppm)- Methyl protons of the ethyl group (triplet, ~1.2 ppm) |

| ¹³C NMR | - Carbonyl carbon (~155 ppm)- Aromatic carbons (~120-145 ppm)- Methylene carbon of the ethyl group (~62 ppm)- Methyl carbon on the nitrogen (~38 ppm)- Methyl carbon of the ethyl group (~14 ppm) |

| IR Spectroscopy | - Strong C=O stretch (~1700 cm⁻¹)- C-N stretch (~1200-1350 cm⁻¹)- C-O stretch (~1000-1300 cm⁻¹)- Aromatic C-H stretches (>3000 cm⁻¹) and bends (690-900 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 179.09 |

Safety and Handling

N-Methyl-N-phenylurethane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

N-Methyl-N-phenylurethane, a compound with historical roots in the 19th-century discovery of urethanes, remains a relevant and useful molecule in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of the urethane functional group, ensures its continued application in academic and industrial research. A thorough understanding of its properties, synthesis, and reactivity is paramount for any scientist working in the fields of drug discovery, materials science, and synthetic organic chemistry.

References

-

Imenpol. (2024). History of polyurethane. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Kaur, T., & Khatik, G. L. (2021).

-

Wikipedia. (2023). Polyurethane. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. Retrieved from [Link]

-

ChemBK. (n.d.). N-METHYL-N-PHENYLURETHANE. Retrieved from [Link]

- Wurtz, C. A. (1849). Comptes rendus hebdomadaires des séances de l'Académie des sciences.

- Bayer, O. (1947). Das Di-Isocyanat-Polyadditionsverfahren (Polyurethane). Angewandte Chemie, 59(9), 257-272.

- Franz, R., & Appella, D. H. (1963). A New Synthesis of Ureas. V. The Preparation of Methyl-N-phenylurethane from Carbon Monoxide, Sulfur, Aniline, and Methanol. The Journal of Organic Chemistry, 28(2), 583-584.

-

PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl chloroformate. Retrieved from [Link]

-

PubChem. (n.d.). Triethylamine. Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethane. Retrieved from [Link]

-

PubChem. (n.d.). Sodium bicarbonate. Retrieved from [Link]

-

PubChem. (n.d.). Magnesium sulfate. Retrieved from [Link]

-

PubChem. (n.d.). Silica gel. Retrieved from [Link]

-

PubChem. (n.d.). Hexane. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl acetate. Retrieved from [Link]

Sources

N-Methyl-N-phenylurethane IUPAC name and synonyms

An In-depth Technical Guide to Ethyl N-methyl-N-phenylcarbamate

Introduction

Ethyl N-methyl-N-phenylcarbamate, also known as N-Methyl-N-phenylurethane, is a distinct chemical entity within the broader class of carbamate esters. Carbamates are organic compounds formally derived from carbamic acid (NH₂COOH) and are characterized by the −NHC(=O)O− functional group. This particular molecule features a tertiary carbamate linkage, with the nitrogen atom substituted with both a methyl and a phenyl group, and an ethyl ester group. This substitution pattern imparts specific physicochemical properties, including enhanced stability and lipophilicity compared to its primary or secondary carbamate analogs.

Primarily utilized in synthetic chemistry, Ethyl N-methyl-N-phenylcarbamate serves as a versatile intermediate and a building block for more complex molecular architectures.[1] Its structural attributes make it a valuable component in the development of polymers and specialty coatings, where the urethane linkage contributes to material durability and resistance.[1] This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and handling for professionals in research and chemical development.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational for scientific communication and regulatory compliance. The nomenclature for this compound follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

The accepted IUPAC name for the compound is ethyl N-methyl-N-phenylcarbamate .[2]

Synonyms and Identifiers

The compound is referenced by numerous synonyms in commercial and academic literature. Understanding these alternatives is crucial for comprehensive literature searches and material sourcing.

| Table 1: Synonyms and Trade Names |

| N-Methyl-N-phenylurethane[3][4][5] |

| Ethyl methylphenylcarbamate[2][3][4] |

| ETHYL N-METHYL-N-PHENYL-CARBAMATE[3][4] |

| Carbanilic acid, N-methyl-, ethyl ester[2][3][4] |

| N-Methylcarbanilic acid, ethyl ester[2][3] |

| Methyl(phenyl)carbamic acid ethyl ester[3][4] |

| N-Methyl-N-phenylcarbamic acid ethyl ester[4] |

| ethyl N-methylcarbanilate[2] |

Chemical identifiers provide unambiguous, standardized information for database and inventory management.

| Table 2: Chemical Identifiers | |

| CAS Number | 2621-79-6[2][3] |

| Molecular Formula | C₁₀H₁₃NO₂[2][3][6] |

| Molecular Weight | 179.22 g/mol [2][3][6] |

| EC Number | 220-065-0[2][3] |

| InChI Key | QHGZFCAIXRVHID-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCOC(=O)N(C)C1=CC=CC=C1[2] |

Molecular Structure

The structure consists of a central carbamate group. The nitrogen atom is bonded to a methyl group and a phenyl (benzene) ring. The carbonyl carbon of the carbamate is bonded to an ethoxy group.

Caption: Molecular structure of ethyl N-methyl-N-phenylcarbamate.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, its appropriate storage conditions, and its potential applications.

| Table 3: Physicochemical Data | |

| Appearance | Liquid |

| Boiling Point | 243-244 °C (lit.)[3][7][8] |

| Density | 1.074 g/mL at 25 °C (lit.)[3][7][8] |

| Refractive Index (n²⁰/D) | 1.515 (lit.)[3][7][8] |

| Flash Point | >110 °C (>230 °F)[3][8] |

| Solubility | Slightly soluble in water (4.7 g/L at 25 °C, predicted)[6] |

| Vapor Pressure | 0.0±0.4 mmHg at 25°C[6] |

| pKa | 0.25±0.50 (Predicted)[6][8] |

Synthesis and Experimental Protocols

The synthesis of ethyl N-methyl-N-phenylcarbamate is most commonly achieved via the reaction of N-methylaniline with ethyl chloroformate. This is a standard and efficient method for forming the carbamate linkage. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Proposed Synthesis Workflow

Sources

- 1. N-methyl-N-phenylurethane | 2621-79-6 [chemicalbook.com]

- 2. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. N-methyl-N-phenylurethane CAS#: 2621-79-6 [amp.chemicalbook.com]

- 5. N-Methyl-N-phenylurethane | CAS#:2621-79-6 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. N-methyl-N-phenylurethane | 2621-79-6 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Mechanism of Action of N-Methyl-N-phenylurethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-phenylurethane, a carbamate derivative, is emerging as a compound of interest within the scientific community. While its applications in materials science as a building block for polymers are established, its biological mechanism of action is of increasing relevance, particularly in the field of neuropharmacology. This guide provides a comprehensive technical overview of the primary mechanism of action of N-Methyl-N-phenylurethane: the inhibition of cholinesterases. Drawing upon evidence from related N-methyl carbamate compounds, this document will delve into the molecular interactions, kinetics of inhibition, and the downstream physiological consequences. Furthermore, this guide will furnish detailed experimental protocols for the assessment of its inhibitory activity, equipping researchers with the necessary tools to further investigate this and similar molecules.

Introduction to N-Methyl-N-phenylurethane

N-Methyl-N-phenylurethane, also known as ethyl methyl(phenyl)carbamate, is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1] Structurally, it features a carbamate functional group with both a methyl and a phenyl substituent on the nitrogen atom.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 2621-79-6 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Boiling Point | 243-244 °C |

| Density | 1.074 g/mL at 25 °C |

This data is compiled from multiple sources.[1][2]

While historically utilized in synthetic chemistry, the structural similarity of N-Methyl-N-phenylurethane to known bioactive carbamates suggests a potential role in modulating physiological processes.[3] The primary focus of this guide is to elucidate its mechanism of action within a biological context.

The Core Mechanism of Action: Cholinesterase Inhibition

The principal mechanism of action for N-Methyl-N-phenylurethane and related N-methyl carbamates is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][4] These enzymes are critical for the regulation of cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.

The Cholinergic System and the Role of Cholinesterases

The cholinergic system is integral to a vast array of physiological functions, including muscle contraction, memory, and autonomic control. Acetylcholine (ACh) is the primary neurotransmitter in this system. After its release into the synaptic cleft, ACh binds to its receptors on the postsynaptic membrane to propagate a signal. To terminate this signal and allow for precise temporal control of neurotransmission, ACh is rapidly hydrolyzed by cholinesterases.

-

Acetylcholinesterase (AChE) is primarily found in the synapses of cholinergic neurons and at neuromuscular junctions. It exhibits a high substrate specificity for acetylcholine.

-

Butyrylcholinesterase (BChE) is more broadly distributed in tissues such as the liver, plasma, and glia. It can hydrolyze a wider range of choline esters, including butyrylcholine, and also plays a role in metabolizing various xenobiotics.

The Molecular Mechanism of Carbamate Inhibition

N-methyl carbamates, including N-Methyl-N-phenylurethane, act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases.[5] The inhibitory process involves the carbamylation of a critical serine residue within the active site of the enzyme.

The general mechanism can be broken down into the following steps:

-

Binding: The carbamate inhibitor docks into the active site of the cholinesterase.

-

Carbamylation: The hydroxyl group of the active site serine attacks the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate.

-

Formation of the Carbamylated Enzyme: The intermediate collapses, leading to the formation of a stable, covalent carbamyl-enzyme complex and the release of the alcohol or phenol leaving group.

-

Decarbamylation (Reactivation): The carbamylated enzyme is then slowly hydrolyzed by water, regenerating the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation of the acetylated enzyme formed during acetylcholine hydrolysis, leading to a prolonged inhibition of the enzyme.

This process is depicted in the following signaling pathway diagram:

Caption: Mechanism of pseudo-irreversible cholinesterase inhibition by N-Methyl-N-phenylurethane.

Quantitative Analysis of Inhibitory Potency

A study on salicylanilide N,N-disubstituted (thio)carbamates, which include N-methyl-N-phenyl carbamate moieties, demonstrated weak to moderate inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range.[6][7] For instance, certain N-methyl-N-phenyl carbamate derivatives in this study exhibited greater inhibitory potency against BChE than AChE.[7]

Table of Inhibitory Activities for N-Methyl-N-phenyl Carbamate Derivatives:

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |

Data from a study on salicylanilide N,N-disubstituted (thio)carbamates, which include N-methyl-N-phenyl carbamate derivatives.[6][7]

The determination of the specific IC₅₀ values for N-Methyl-N-phenylurethane against both AChE and BChE is a critical area for future research to precisely characterize its inhibitory profile.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues.[8][9] This method is based on the reaction of the product of substrate hydrolysis with a chromogenic reagent.

Principle of the Assay

The Ellman's method utilizes acetylthiocholine (ATCh) as the substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. The liberated thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity.

Caption: The reaction cascade of the Ellman's method for assaying cholinesterase activity.

Materials and Reagents

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

N-Methyl-N-phenylurethane (or other inhibitor) stock solution (in DMSO or ethanol)

-

Acetylthiocholine iodide (ATChI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare working solutions of the enzyme, substrate, DTNB, and inhibitor in phosphate buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid affecting enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer, DTNB, and substrate.

-

Control wells (100% activity): Add buffer, enzyme solution, DTNB, and the same volume of solvent used for the inhibitor.

-

Test wells: Add buffer, enzyme solution, DTNB, and varying concentrations of the N-Methyl-N-phenylurethane solution.

-

-

Pre-incubation:

-

Add all components except the substrate to the wells.

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATChI substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Potential Applications and Future Directions

The cholinesterase inhibitory activity of N-Methyl-N-phenylurethane and its derivatives suggests potential applications in areas where modulation of the cholinergic system is beneficial.

-

Neurodegenerative Diseases: Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By increasing the levels of acetylcholine in the brain, these compounds can help to alleviate cognitive deficits. Further investigation into the selectivity of N-Methyl-N-phenylurethane for AChE versus BChE and its ability to cross the blood-brain barrier is warranted.

-

Pesticides and Insecticides: Many commercial insecticides are carbamate-based cholinesterase inhibitors. While this highlights a potential application, it also underscores the need for thorough toxicological evaluation of N-Methyl-N-phenylurethane.

Future research should focus on:

-

Determining the precise IC₅₀ values of N-Methyl-N-phenylurethane for both AChE and BChE from various species.

-

Elucidating the kinetics of inhibition, including the rates of carbamylation and decarbamylation.

-

Conducting in vivo studies to assess its efficacy and safety profile.

-

Exploring structure-activity relationships by synthesizing and testing related derivatives to optimize potency and selectivity.

Conclusion

The primary mechanism of action of N-Methyl-N-phenylurethane in a biological context is the inhibition of acetylcholinesterase and butyrylcholinesterase. This action is mediated by the carbamylation of the active site serine of these enzymes, leading to a prolonged but ultimately reversible inactivation. While direct quantitative data on the inhibitory potency of the parent compound is an area requiring further investigation, evidence from structurally related N-methyl-N-phenyl carbamate derivatives suggests that it likely acts as a weak to moderate cholinesterase inhibitor. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the specific inhibitory profile of N-Methyl-N-phenylurethane and to explore its potential as a modulator of the cholinergic system.

References

-

ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Retrieved from [Link]

-

ACS Publications. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2016, February 11). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]

-

Assay Genie. (n.d.). Cholinesterase Activity Assay Kit (Colorimetric) (#BN01133). Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Carbamate Toxicity. StatPearls. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

-

MDPI. (n.d.). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]

-

PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit. Retrieved from [Link]

-

MDPI. (n.d.). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Acetylcholinesterase (AchE) Assay Kit. Retrieved from [Link]

-

PubMed. (2018, March 28). Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking. Retrieved from [Link]

-

ResearchGate. (2018, September 12). How to assay acetylcholinesterase activity?. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Health Sciences. (n.d.). Synthesis, Characterization and Enzyme Inhibition Studies on Various O-Substituted Derivatives of N-(4-Hydroxyphenyl)-N-methyl-O-phenyl carbamate. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl methyl(phenyl)carbamate. Retrieved from [Link]

Sources

- 1. Ethyl methyl(phenyl)carbamate | C10H13NO2 | CID 75802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-N-phenylurethane | 2621-79-6 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. The kinetics of inhibition of erythrocyte cholinesterase by monomethylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The kinetics of inhibition of erythrocyte cholinesterase by monomethylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

N-Methyl-N-phenylurethane molecular weight and formula

An In-Depth Technical Guide to N-Methyl-N-phenylurethane

Introduction

N-Methyl-N-phenylurethane, also known as ethyl methylphenylcarbamate, is an organic compound with significant applications in synthetic chemistry and materials science.[1][2] Its structure, featuring both methyl and phenyl groups attached to a urethane backbone, imparts unique chemical properties that make it a valuable intermediate in the synthesis of various organic molecules and polymers.[1][2] This guide provides a comprehensive overview of N-Methyl-N-phenylurethane, including its molecular characteristics, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of N-Methyl-N-phenylurethane is essential for its effective application in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [3][4][5][6] |

| Molecular Weight | 179.22 g/mol | [3][4][5][6][7] |

| CAS Number | 2621-79-6 | [4][5] |

| Appearance | White solid | [8] |

| Melting Point | 242-244 °C | [2][4] |

| Boiling Point | 243-244 °C | [1][2][3][4] |

| Density | 1.074 g/mL at 25 °C | [1][2][3][4] |

| Refractive Index | n20/D 1.515 | [1][2][3][4] |

| Flash Point | >230 °F (>110 °C) | [2][3] |

Synthesis of N-Methyl-N-phenylurethane

The synthesis of N-Methyl-N-phenylurethane can be achieved through several chemical pathways. A common and efficient laboratory-scale synthesis involves the reaction of N-methylaniline with ethyl chloroformate.

Reaction Pathway

Caption: Synthesis of N-Methyl-N-phenylurethane from N-methylaniline and ethyl chloroformate.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, dissolve N-methylaniline and a stoichiometric equivalent of a base, such as triethylamine, in a suitable aprotic solvent like dichloromethane.

-

Addition of Reactant: Slowly add ethyl chloroformate to the solution while stirring continuously. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting materials.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute acid, a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure N-Methyl-N-phenylurethane.

Applications in Research and Drug Development

N-Methyl-N-phenylurethane serves as a versatile building block in organic synthesis. Its carbamate functionality is a key structural motif in many biologically active compounds.

Role as a Synthetic Intermediate

The presence of both methyl and phenyl groups influences the compound's reactivity, solubility, and stability, making it a valuable component in the synthesis of novel materials.[1][2] It can undergo various reactions, such as polymerization or cross-linking, to form materials with enhanced durability, solvent resistance, and thermal stability.[1][2] This makes it a cornerstone in the development of innovative materials for coatings, adhesives, and sealants.[1][2][4]

Significance of the Methyl Group in Drug Design

The introduction of a methyl group to a molecule, a strategy known as "methylation," can have profound effects on its pharmacological properties. This "magic methyl" effect can:

-

Enhance Potency: By influencing the molecule's conformation, a methyl group can favor the bioactive conformation, leading to increased potency for a pharmacological target.[9]

-

Improve Physicochemical Properties: Methylation can break planarity and symmetry, which can increase aqueous solubility while also increasing lipophilicity.[9]

-

Modulate Metabolism: A methyl group can serve as a metabolic handle or block metabolic pathways, thereby preventing the formation of toxic metabolites and improving the drug's metabolic profile.[9]

An example of the "methylation effect" is seen in the development of Tazemetostat, an anticancer drug.[9] While N-Methyl-N-phenylurethane itself is not a drug, its structural elements are relevant to the design of new therapeutic agents. For instance, the N-methyl-N-phenyl moiety can be incorporated into larger molecules to fine-tune their biological activity and pharmacokinetic properties. The synthesis of N-sulfonylhydrazone derivatives as Rho-associated kinase (ROCK) inhibitors, where N-methylation led to a more potent compound, illustrates this principle.[9]

Safety and Handling

N-Methyl-N-phenylurethane is harmful if inhaled, comes into contact with skin, or is swallowed, and it is irritating to the eyes, respiratory system, and skin.[3] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection.[8][10]

-

Ventilation: Handle the compound in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[8][11]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[8][10][11]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep it locked up and out of the reach of children.[8][10]

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3][10]

-